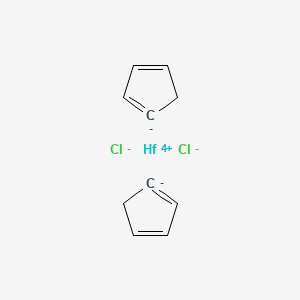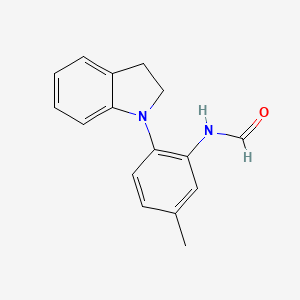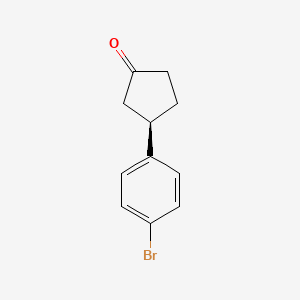
(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE is a chiral compound featuring a cyclopentanone ring substituted with a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction may proceed via an aldol condensation followed by a reduction step.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the compound’s use and require detailed study.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(4-Chlorophenyl)cyclopentanone: Similar structure with a chlorine atom instead of bromine.
(3R)-3-(4-Fluorophenyl)cyclopentanone: Similar structure with a fluorine atom instead of bromine.
(3R)-3-(4-Methylphenyl)cyclopentanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
(3R)-3-(4-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m1/s1 |
Clé InChI |
AJKPXKHWCHZLSF-SECBINFHSA-N |
SMILES isomérique |
C1CC(=O)C[C@@H]1C2=CC=C(C=C2)Br |
SMILES canonique |
C1CC(=O)CC1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)
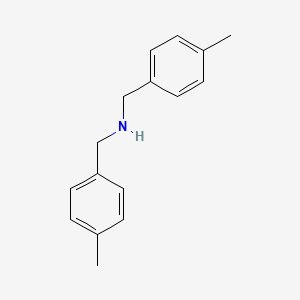
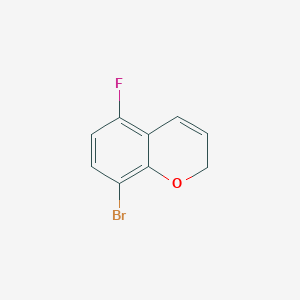

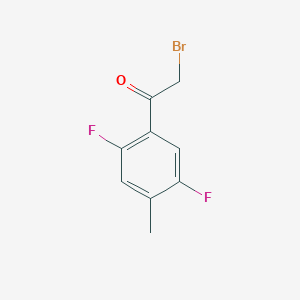
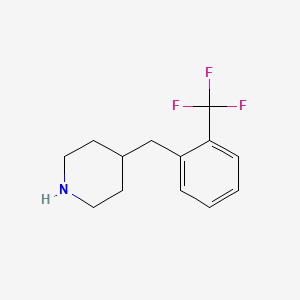
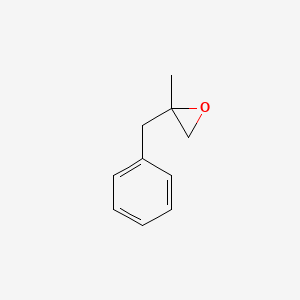
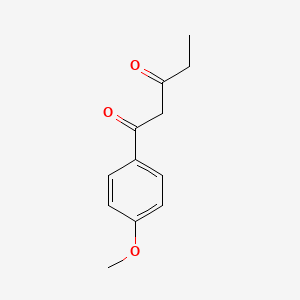
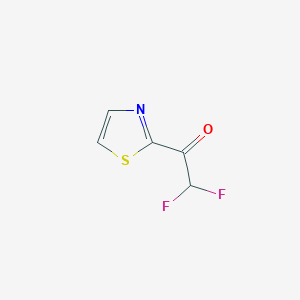

![8-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B8691199.png)
![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)
